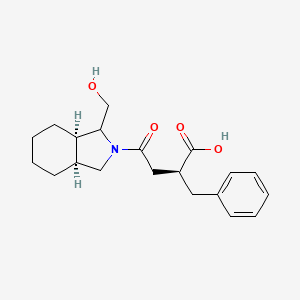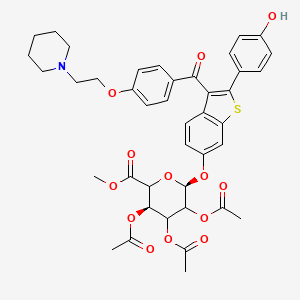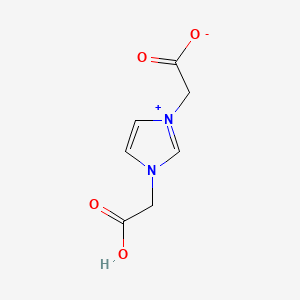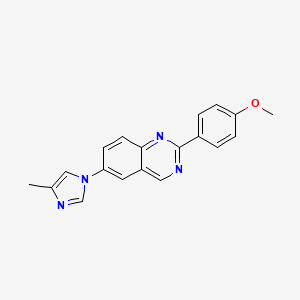
3-(Benzyloxy)-2-((N-isopropylsulfamoyl)amino)benzoic Acid Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyloxy)-2-((N-isopropylsulfamoyl)amino)benzoic Acid Methyl Ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzyloxy group, an N-isopropylsulfamoyl group, and a benzoic acid methyl ester moiety.
Vorbereitungsmethoden
The synthesis of 3-(Benzyloxy)-2-((N-isopropylsulfamoyl)amino)benzoic Acid Methyl Ester typically involves multiple steps, including the introduction of the benzyloxy group, the N-isopropylsulfamoyl group, and the benzoic acid methyl ester moiety. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
3-(Benzyloxy)-2-((N-isopropylsulfamoyl)amino)benzoic Acid Methyl Ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be investigated for its potential therapeutic effects and mechanisms of action. In industry, it may be used in the development of new materials or as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of 3-(Benzyloxy)-2-((N-isopropylsulfamoyl)amino)benzoic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and the context in which it is used. The molecular targets and pathways involved may include enzymes, receptors, and other biomolecules that play a role in the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 3-(Benzyloxy)-2-((N-isopropylsulfamoyl)amino)benzoic Acid Methyl Ester stands out due to its unique combination of functional groups and structural features Similar compounds may include other benzoic acid derivatives, sulfonamides, and esters, each with their own distinct properties and applications
Eigenschaften
Molekularformel |
C18H22N2O5S |
|---|---|
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
methyl 3-phenylmethoxy-2-(propan-2-ylsulfamoylamino)benzoate |
InChI |
InChI=1S/C18H22N2O5S/c1-13(2)19-26(22,23)20-17-15(18(21)24-3)10-7-11-16(17)25-12-14-8-5-4-6-9-14/h4-11,13,19-20H,12H2,1-3H3 |
InChI-Schlüssel |
YNHUDTONFGSYLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NS(=O)(=O)NC1=C(C=CC=C1OCC2=CC=CC=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![7-(3,4-Dimethoxyphenyl)-5-methyl-2-[(piperidin-4-ylamino)methyl]thieno[3,2-c]pyridin-4-one](/img/structure/B13855508.png)
![[4-[5-(2-Ethylhexyl)-4-fluorothiophen-2-yl]-8-[5-(2-ethylpentyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B13855531.png)


![[17-[2-[tert-butyl(dimethyl)silyl]oxyacetyl]-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B13855567.png)


